1,3-dimethyl-5-({[3-(methylamino)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
1,3-DIMETHYL-5-({[3-(METHYLAMINO)PROPYL]AMINO}METHYL)-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole core substituted with methyl and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-({[3-(METHYLAMINO)PROPYL]AMINO}METHYL)-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-dimethylbenzodiazole with 3-(methylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-({[3-(METHYLAMINO)PROPYL]AMINO}METHYL)-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1,3-DIMETHYL-5-({[3-(METHYLAMINO)PROPYL]AMINO}METHYL)-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-({[3-(METHYLAMINO)PROPYL]AMINO}METHYL)-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propylamine (DMAPA): A related compound with similar structural features and applications.
N-Methyl-1,3-propanediamine: Another structurally related compound used in similar contexts.
Uniqueness
1,3-DIMETHYL-5-({[3-(METHYLAMINO)PROPYL]AMINO}METHYL)-1,3-BENZODIAZOL-2-ONE is unique due to its specific substitution pattern on the benzodiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22N4O |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
1,3-dimethyl-5-[[3-(methylamino)propylamino]methyl]benzimidazol-2-one |
InChI |
InChI=1S/C14H22N4O/c1-15-7-4-8-16-10-11-5-6-12-13(9-11)18(3)14(19)17(12)2/h5-6,9,15-16H,4,7-8,10H2,1-3H3 |
InChI Key |
GUKLMWKCSQNGBP-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCNCC1=CC2=C(C=C1)N(C(=O)N2C)C |
Origin of Product |
United States |
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